molecular formula C6H10ClN3O2 B13325483 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol

Cat. No.: B13325483
M. Wt: 191.61 g/mol
InChI Key: MPPBRUOBLIDSOY-UHFFFAOYSA-N
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Description

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol typically involves the reaction of 3-amino-4-chloropyrazole with an appropriate diol precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorine atom on the pyrazole ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C6H10ClN3O2/c7-5-2-10(9-6(5)8)1-4(12)3-11/h2,4,11-12H,1,3H2,(H2,8,9)

InChI Key

MPPBRUOBLIDSOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(CO)O)N)Cl

Origin of Product

United States

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